molecular formula C18H15FN2OS B2877194 N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide CAS No. 313364-35-1

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide

Cat. No.: B2877194
CAS No.: 313364-35-1
M. Wt: 326.39
InChI Key: LDCRIDIKBARKSI-UHFFFAOYSA-N
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Description

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a thiazole-based benzamide derivative characterized by a 1,3-thiazol-2-yl core substituted with a 2,4-dimethylphenyl group at the 4-position and a 4-fluorobenzamide moiety at the 2-position.

Properties

IUPAC Name

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2OS/c1-11-3-8-15(12(2)9-11)16-10-23-18(20-16)21-17(22)13-4-6-14(19)7-5-13/h3-10H,1-2H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDCRIDIKBARKSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide typically involves the following steps:

  • Formation of Thiazole Ring: The thiazole ring can be synthesized through the reaction of 2-aminothiazole with an appropriate halide under basic conditions.

  • Substitution with 2,4-Dimethylphenyl Group: The 2,4-dimethylphenyl group can be introduced via a nucleophilic substitution reaction.

  • Introduction of Fluorobenzamide Moiety: The fluorobenzamide group is added through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods: In an industrial setting, the compound can be produced using continuous flow chemistry to enhance efficiency and scalability. The use of automated synthesis platforms and optimized reaction conditions can further streamline the production process.

Chemical Reactions Analysis

Types of Reactions: N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide can undergo various chemical reactions, including:

  • Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.

  • Reduction: Reduction reactions can be performed on the fluorobenzamide group.

  • Substitution: Nucleophilic substitution reactions can occur at the thiazole ring.

Common Reagents and Conditions:

  • Oxidation: Using oxidizing agents such as hydrogen peroxide or m-CPBA (meta-chloroperoxybenzoic acid).

  • Reduction: Employing reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: Utilizing nucleophiles such as amines or alcohols in the presence of a base.

Major Products Formed:

  • Oxidation Products: Thiazole sulfoxides and sulfones.

  • Reduction Products: Reduced fluorobenzamide derivatives.

  • Substitution Products: Substituted thiazole derivatives.

Scientific Research Applications

N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide has several scientific research applications:

  • Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases.

  • Industry: Applied in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways:

  • Molecular Targets: The thiazole ring interacts with enzymes and receptors, influencing biological processes.

  • Pathways Involved: The compound may modulate signaling pathways related to cell growth, apoptosis, and immune response.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Properties

Compound Name Substituents (Thiazole/Benzamide) LogP PSA (Ų) Biological Activity Reference
Target Compound 4-(2,4-dimethylphenyl), 4-fluoro 5.24* 73.72* Under investigation
N-[4-(2,4-Dimethylphenyl)-1,3-thiazol-2-yl]benzamide 4-(2,4-dimethylphenyl), H 4.80 70.20 Hec1/Nek2 inhibitor (IC₅₀: 0.5 µM)
N-(4-Phenyl-1,3-thiazol-2-yl)-4-chlorobenzamide (5c) 4-phenyl, 4-chloro 4.95 71.30 Anti-inflammatory (74% edema inhibition)
N-[4-(3-Chlorophenyl)-1,3-thiazol-2-yl]-3-trifluoromethylbenzamide (5n) 4-(3-chlorophenyl), 3-CF₃ 5.50 75.10 Anti-inflammatory (82% edema inhibition)
N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-[(4-fluorophenyl)methoxy]benzamide 4-(2,5-dimethoxyphenyl), 2-OCH₂(4-FPh) 5.02 89.50 Not reported

Notes:

  • Fluorination at the benzamide para position (target compound) increases LogP compared to non-fluorinated analogues (e.g., 5.24 vs. 4.80 in ), suggesting enhanced lipophilicity and membrane permeability.
  • Chlorine and trifluoromethyl groups (e.g., 5c, 5n) improve anti-inflammatory activity, likely due to stronger hydrophobic interactions with target enzymes like COX/LOX .

Anti-Inflammatory Potential

  • Compound 6a (N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl]acetamide): Non-selective COX-1/COX-2 inhibitor (IC₅₀: 9–12 µM), whereas 6b (4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol) is COX-2-selective .
  • Compound 5c: Exhibits 74% inhibition in carrageenan-induced edema models, outperforming the target compound’s non-fluorinated analogue (60% inhibition) .

Anticancer Activity

  • The non-fluorinated analogue (LogP 4.80) inhibits Hec1/Nek2 mitotic pathways with an IC₅₀ of 0.5 µM, while the target compound’s higher lipophilicity (LogP 5.24) may improve tumor penetration .

Physicochemical and Spectral Properties

  • IR Spectroscopy : The target compound’s 4-fluorobenzamide moiety shows a C=O stretch at ~1660 cm⁻¹, similar to other benzamides . Absence of S-H stretches (~2500–2600 cm⁻¹) confirms the thione tautomer in the thiazole ring .
  • LogP/PSA: The 4-fluoro group increases LogP by 0.44 compared to the non-fluorinated analogue, while PSA remains comparable (73.72 vs. 70.20), indicating minimal impact on polar interactions .

Biological Activity

N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C18H15FN2OS
  • Molecular Weight : 338.44 g/mol
  • InChI Key : InChI=1S/C18H15FN2OS/c1-11-6-7-15(12(2)8-11)16-10-23-18(18)19-15(20)13-5-6-14(17)22-13/h3-8H,1-2H3,(H,18,19,20)

This compound features a thiazole ring and a fluorobenzamide moiety, which are known for their diverse biological activities.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. A study highlighted that compounds similar to this compound demonstrated notable activity against various bacterial strains. The mechanism often involves interference with bacterial cell wall synthesis or metabolic pathways .

Antitumor Properties

The compound has shown promise in cancer research. Its structural components suggest potential inhibition of specific kinases involved in tumor growth. For instance, benzamide derivatives have been evaluated for their ability to inhibit RET kinase activity, which is crucial in certain cancers . The presence of the thiazole ring may enhance its selectivity and potency against cancer cells.

The precise mechanism of action for this compound is still under investigation. However, it is believed to interact with specific molecular targets involved in cell signaling pathways. For example:

  • Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes like Factor Xa (FXa), which plays a role in the coagulation cascade. This inhibition can lead to antithrombotic effects by reducing thrombin generation.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialInhibition of bacterial growth
AntitumorPotential inhibition of RET kinase activity
AntithromboticInhibition of FXa leading to reduced thrombin

Case Study: In Vitro Evaluation

A recent study evaluated the in vitro effectiveness of various thiazole derivatives against Mycobacterium species. This compound was included in the screening process. The results indicated that it exhibited more than 50% inhibitory activity against Mycobacterium abscessus (MAH104) and Mycobacterium tuberculosis (Mtb), suggesting its potential as an anti-mycobacterial agent .

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